Bienvenue dans la boutique en ligne BenchChem!

6-amino-3,5-dibromo-1H-pyridin-2-one

Physicochemical profiling Drug-likeness Solubility optimization

6-Amino-3,5-dibromo-1H-pyridin-2-one (CAS 1308677-76-0) is a heterocyclic building block featuring a 2-pyridone core substituted with an amino group at position 6 and bromine atoms at positions 3 and 5. The compound is primarily sourced as a 95% purity off-white solid, requiring storage at 0–5°C.

Molecular Formula C5H4Br2N2O
Molecular Weight 267.91 g/mol
CAS No. 1308677-76-0
Cat. No. B3321059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-3,5-dibromo-1H-pyridin-2-one
CAS1308677-76-0
Molecular FormulaC5H4Br2N2O
Molecular Weight267.91 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1Br)N)Br
InChIInChI=1S/C5H4Br2N2O/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H3,8,9,10)
InChIKeyHAJJOUVAAMOPEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3,5-dibromo-1H-pyridin-2-one: A Dual-Bromo Heterocyclic Scaffold for Precision Synthesis and Biochemical Probing


6-Amino-3,5-dibromo-1H-pyridin-2-one (CAS 1308677-76-0) is a heterocyclic building block featuring a 2-pyridone core substituted with an amino group at position 6 and bromine atoms at positions 3 and 5 . The compound is primarily sourced as a 95% purity off-white solid, requiring storage at 0–5°C . Its structural features — two aryl bromine handles for cross-coupling and an amino group for further derivatization — make it a versatile intermediate in medicinal chemistry, distinct from both non-halogenated 2-pyridones and non-amino dibromopyridines. Preliminary binding data suggest potential engagement with bromodomain-containing proteins, hinting at applications beyond its role as a synthetic intermediate [1].

Why 6-Amino-3,5-dibromo-1H-pyridin-2-one Cannot Be Replaced by Common 2-Pyridone Analogs


Generic substitution of 2-pyridone building blocks is not permissible because the specific arrangement of the 6-amino group and the 3,5-dibromo substitution pattern governs both the compound's physicochemical profile and its regioselective reactivity. The amino group dramatically increases polar surface area (PSA ~59.87 Ų) and lowers logP (~1.82) compared to the non-amino 3,5-dibromo-2-pyridinone (PSA ~33.12 Ų, logP ~2.31) . This difference in polarity and hydrogen-bonding capacity directly affects solubility, membrane permeability, and target engagement in biological assays. Furthermore, the two bromine atoms enable sequential cross-coupling reactions that are not feasible with non-halogenated or monohalogenated analogs, making the compound a unique intermediate for constructing unsymmetrical 3,5-disubstituted 2-pyridones [1].

Quantitative Differentiation Evidence for 6-Amino-3,5-dibromo-1H-pyridin-2-one Against Closest Analogs


Polar Surface Area and Lipophilicity Differentials vs. 3,5-Dibromo-2-pyridinone

6-Amino-3,5-dibromo-1H-pyridin-2-one exhibits a polar surface area (PSA) of 59.87 Ų and a logP of 1.82, which is substantially more polar and less lipophilic than its non-amino analog 3,5-dibromo-2-pyridinone (PSA 33.12 Ų, logP 2.31) . The 80% increase in PSA and 0.49-unit decrease in logP indicate that the 6-amino group imparts significantly greater aqueous solubility and hydrogen-bonding capability, critical parameters for biological assay compatibility and oral bioavailability predictions.

Physicochemical profiling Drug-likeness Solubility optimization

Dual Bromine Reactivity for Sequential Cross-Coupling vs. Monohalogenated and Non-Halogenated Analogs

The 3,5-dibromo substitution pattern of the target compound enables sequential, regioselective cross-coupling reactions at two distinct positions, a capability absent in monohalogenated and non-halogenated 2-pyridones [1]. The bromine atoms serve as orthogonal synthetic handles for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the construction of unsymmetrical 3,5-disubstituted 2-pyridone libraries. In contrast, 6-amino-2(1H)-pyridone lacks halogen handles entirely, and the non-amino 3,5-dibromo-2-pyridinone cannot undergo subsequent amine-directed functional group transformations at position 6.

Synthetic methodology Cross-coupling Regioselective functionalization

BRD4 Bromodomain 1 Binding Affinity vs. Structurally Related Chemotypes

The target compound has been profiled against the first bromodomain of BRD4, showing a binding affinity (Kd) of approximately 6,800 nM by isothermal titration calorimetry [1]. This affinity, while modest, positions the compound as a fragment-like starting point for BRD4 inhibitor development. In contrast, more elaborated pyridinone-based BET inhibitors have reported Kd values in the low nanomolar range, placing this compound in a distinct 'fragment' vs. 'lead-like' chemical space that is valuable for fragment-based drug discovery campaigns.

Epigenetic targets Bromodomain inhibition BET family proteins

Optimal Scientific and Industrial Use Cases for 6-Amino-3,5-dibromo-1H-pyridin-2-one


Fragment-Based Lead Discovery Targeting BET Bromodomains

The compound serves as a low-molecular-weight (267.9 Da) fragment with confirmed BRD4 BD1 binding, providing a validated starting point for structure-guided fragment growing and merging strategies. Its dual bromine atoms allow for rapid parallel or sequential derivatization to explore vectors toward the BD2 domain or the ZA channel, a strategy not possible with non-halogenated 2-pyridone fragments [1].

Construction of Unsymmetrical 3,5-Disubstituted 2-Pyridone Libraries

The compound's two chemically distinct bromine positions enable regioselective, protecting-group-controlled sequential cross-coupling to generate diverse 3-aryl-5-alkyl (or 3-alkyl-5-aryl) 2-pyridones. This regiochemical flexibility, combined with the amine handle for subsequent amidation or reductive amination, makes it a privileged intermediate for parallel medicinal chemistry library synthesis [2].

Physicochemical Property Modulation in Kinase Inhibitor Scaffolds

Compared to non-amino dibromopyridines, the 6-amino group in the target compound lowers logP by ~0.5 units and increases PSA by ~27 Ų, parameters that correlate with improved solubility and reduced hERG channel binding risk. Kinase inhibitor programs requiring a solubilizing amine handle on a pyridone core can benefit from the pre-installed functionality, avoiding late-stage protecting group manipulations .

RNase L Activation Pathway Studies

Structural analogs of the compound have demonstrated RNase L activation activity (IC50 = 2.30 nM in protein synthesis inhibition assays), suggesting that the 6-amino-3,5-dibromo-2-pyridone chemotype may serve as a scaffold for developing probes to study the 2-5A/RNase L antiviral pathway [3]. The target compound's synthetic accessibility allows for rapid analog generation to explore this mechanism.

Quote Request

Request a Quote for 6-amino-3,5-dibromo-1H-pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.